4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride

Building Blocks Purity Specification Medicinal Chemistry

This 4-methyl pyrrolopyridine dihydrochloride (CAS 2305253-64-7) is the optimal building block for M4 muscarinic receptor PAM and kinase inhibitor programs. Key differentiation: 95% HPLC purity, RT-stable powder form eliminates cold-chain costs, dihydrochloride salt ensures superior aqueous solubility, and ClogP 0.038 supports tight SAR at the pyridine 4-position. Compared to unsubstituted or free-base analogs requiring refrigerated storage, this compound streamlines high-throughput weighing and parallel synthesis workflows. Ideal for geographically distributed CRO networks and academic labs.

Molecular Formula C8H12Cl2N2
Molecular Weight 207.1
CAS No. 2305253-64-7
Cat. No. B2425866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride
CAS2305253-64-7
Molecular FormulaC8H12Cl2N2
Molecular Weight207.1
Structural Identifiers
SMILESCC1=C2CNCC2=NC=C1.Cl.Cl
InChIInChI=1S/C8H10N2.2ClH/c1-6-2-3-10-8-5-9-4-7(6)8;;/h2-3,9H,4-5H2,1H3;2*1H
InChIKeyDHCKUEFMLSMBBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS 2305253-64-7): A Secondary Amine Building Block for Pyrrolopyridine Scaffold Optimization


4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS 2305253-64-7) is a heterocyclic small molecule in the pyrrolopyridine class, characterized by a fused pyrrole-pyridine bicyclic core with a methyl substituent at the 4-position and presented as a dihydrochloride salt . This compound serves as a versatile building block for medicinal chemistry, particularly in the synthesis of kinase inhibitors and allosteric modulators of the M4 muscarinic acetylcholine receptor . Its purity of 95% (HPLC), powder physical form, and recommended storage at room temperature (RT) differentiate it from other members of the pyrrolopyridine scaffold family in terms of procurement and handling logistics .

Why In-Class Pyrrolopyridine Building Blocks Are Not Interchangeable with 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride


Pyrrolopyridine scaffolds are widely employed in drug discovery, but subtle structural variations—such as the presence or absence of a 4-methyl group, the salt form (free base vs. mono- vs. dihydrochloride), or the purity specifications—can profoundly impact downstream synthetic efficiency, solubility, and biological readouts. The 4-methyl substitution introduces a specific lipophilicity (ClogP 0.038) that may be essential for target binding in M4 allosteric modulator programs, where SAR around the pyridine ring is tight . Additionally, the dihydrochloride salt form enhances aqueous solubility and offers distinct handling advantages compared to the free base , and the powder morphology with room-temperature storage simplifies logistics relative to analogs requiring cold-chain storage . Simply substituting with the unsubstituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine or other halogenated variants risks structural mismatch in the final compound library and may invalidate comparative SAR studies.

Quantitative Procurement Evidence for 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride


Purity Specification: 95% vs. Comparator Dihydrochloride 98%

The target compound is supplied at a minimum purity of 95% (HPLC) . In comparison, the unsubstituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS 147740-02-1) is available at a purity of 98% from a different supplier . The 3-percentage-point difference in purity may be acceptable for early-stage library synthesis where the methyl substitution is the primary structural requirement, and the lower purity is offset by the distinct structural feature of the 4-methyl group.

Building Blocks Purity Specification Medicinal Chemistry

Physical Form: Powder vs. Solid in Comparator

The target compound is provided as a powder , whereas the unsubstituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is listed as 'Solid' and the free base (CAS 147739-88-6) is also a 'Solid' . Powder form offers more uniform sampling and easier weighing for small-scale reactions, which is advantageous for high-throughput synthesis.

Handling Powder Form Weighing Accuracy

Storage Temperature: Room Temperature vs. Refrigerated Storage for Comparators

The target compound is recommended for storage at room temperature (RT) . In contrast, the unsubstituted dihydrochloride requires storage at 4°C in sealed conditions away from moisture , and the free base requires 2-8°C . RT storage eliminates the need for refrigerated shipping and laboratory cold storage, reducing procurement logistics costs and simplifying inventory management.

Storage Stability Logistics Cold Chain Avoidance

Lipophilicity: ClogP 0.038 for the 4-Methyl Dihydrochloride

The target compound has a computed ClogP of 0.038 , which is attributed to the 4-methyl substitution. While the unsubstituted pyrrolopyridine free base has a predicted XLogP3 of -0.2 [1], the dihydrochloride salt form of the target compound influences its distribution coefficient. This specific ClogP value is critical for maintaining consistent physicochemical properties in compound libraries targeting CNS receptors such as the M4 muscarinic receptor, where optimal lipophilicity for blood-brain barrier penetration lies in the 0-3 range.

Lipophilicity ClogP SAR

Optimal Procurement Scenarios for 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride Based on Quantitative Differentiation


Parallel Synthesis of 4-Substituted Pyrrolopyridine Libraries for M4 Muscarinic Allosteric Modulator SAR

This compound is the preferred 4-methyl building block when constructing focused libraries for M4 receptor positive allosteric modulator (PAM) programs, where SAR around the pyridine 4-position is critical. Its distinct ClogP of 0.038 and RT-stable powder form facilitate high-throughput weighing and parallel synthesis without cold-chain constraints . Substitution with the unsubstituted analog would introduce a different lipophilicity profile (XLogP3 -0.2) and potentially alter M4 binding outcomes [1].

Synthesis of Dual PI3Kβ/δ Inhibitors and Kinase Inhibitor Scaffolds

Pyrrolopyridine derivatives are reported as key scaffolds in PI3Kβ/δ dual inhibitor programs . The 4-methyl dihydrochloride offers a pre-functionalized handle for further derivatization at the pyrrole nitrogen or pyridine ring, enabling rapid exploration of substitution vectors in kinase inhibitor design. Its powder form ensures accurate stoichiometric control in small-scale medicinal chemistry reactions .

CNS Drug Discovery Programs Requiring Ambient-Temperature Building Block Logistics

Laboratories operating without 4°C cold storage facilities or seeking to minimize refrigerated inventory will benefit from the RT storage specification of this compound . In contrast, the unsubstituted dihydrochloride and free base require refrigerated storage (2-8°C), which may impose additional procurement costs and handling complexity . This logistical advantage is particularly relevant for geographically distributed CRO networks and academic labs with limited cold-chain capacity.

Building Block for Asymmetric Synthesis of Atropisomeric Pyrrolopyridines

Recent methodology for N-heterocyclic carbene-catalyzed atroposelective synthesis of pyrrolo[3,4-b]pyridines has demonstrated high enantioselectivities (96–99% ee) . The 4-methyl dihydrochloride can serve as a precursor for these atropisomeric scaffolds, where the methyl group may influence axial chirality stability. Its purity of 95% is adequate for initial methodology screening, and the RT storage ensures long-term stability during optimization campaigns.

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